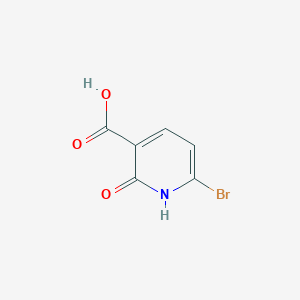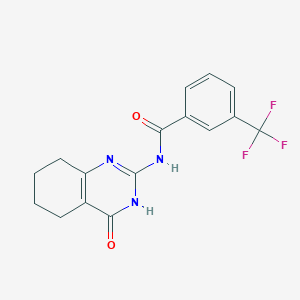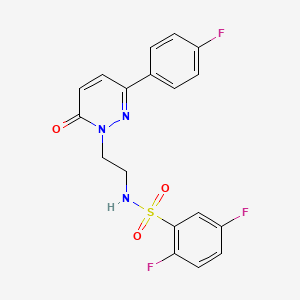
(8-Methoxy-4-((4-(trifluoromethoxy)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a methoxy group, a trifluoromethoxy group, an amino group, a quinolin-2-yl group, and a thiomorpholino group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The compound’s structure includes a quinoline backbone, which is a type of heterocyclic aromatic compound. This could potentially influence its electronic properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and aromatic backbone. For example, it might have a relatively high boiling point due to the presence of aromatic rings .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Electrochemical Synthesis and Oxidative Properties : A study by Largeron and Fleury (1998) explored electrochemical synthesis techniques that could be relevant for producing derivatives of quinoline, highlighting the potential for creating compounds with anti-stress oxidative properties (Largeron & Fleury, 1998).
Suzuki–Miyaura Cross-Coupling : Ökten (2019) demonstrated the synthesis of aryl-substituted quinolines, including those with trifluoromethoxy groups, through Suzuki–Miyaura coupling, indicating the chemical versatility and potential pharmaceutical applications of these compounds (Ökten, 2019).
Rhodium-Catalyzed Synthesis : Wang et al. (2013) discussed a rhodium-catalyzed method for the formation of aryl ketones from esters, a technique that could be applied to synthesize quinoline derivatives with specific functionalities for drug development (Wang et al., 2013).
Fluorescence and Labeling Applications
- Fluorescent Labeling : Hirano et al. (2004) identified 6-methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range, suitable for biomedical analysis and labeling, suggesting potential applications for structurally related quinoline derivatives in fluorescent tagging and imaging (Hirano et al., 2004).
Medicinal Chemistry and Biological Activity
Antiparasitic and Antimicrobial Activities : Nanayakkara et al. (2008) explored the antiparasitic activities of 8-aminoquinoline derivatives, providing a framework for assessing the biological efficacy and safety of new compounds in this class for treating infections (Nanayakkara et al., 2008).
Tubulin Polymerization Inhibitors : Srikanth et al. (2016) synthesized 2-anilino-3-aroylquinolines with potent activity against cancer cell lines by inhibiting tubulin polymerization, indicating that similar quinoline derivatives could serve as leads for anticancer drug development (Srikanth et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[8-methoxy-4-[4-(trifluoromethoxy)anilino]quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3S/c1-30-19-4-2-3-16-17(26-14-5-7-15(8-6-14)31-22(23,24)25)13-18(27-20(16)19)21(29)28-9-11-32-12-10-28/h2-8,13H,9-12H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUDUJDEIMJDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2879648.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2879652.png)


![2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2879658.png)

![(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2879664.png)
![N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2879665.png)

![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B2879669.png)

